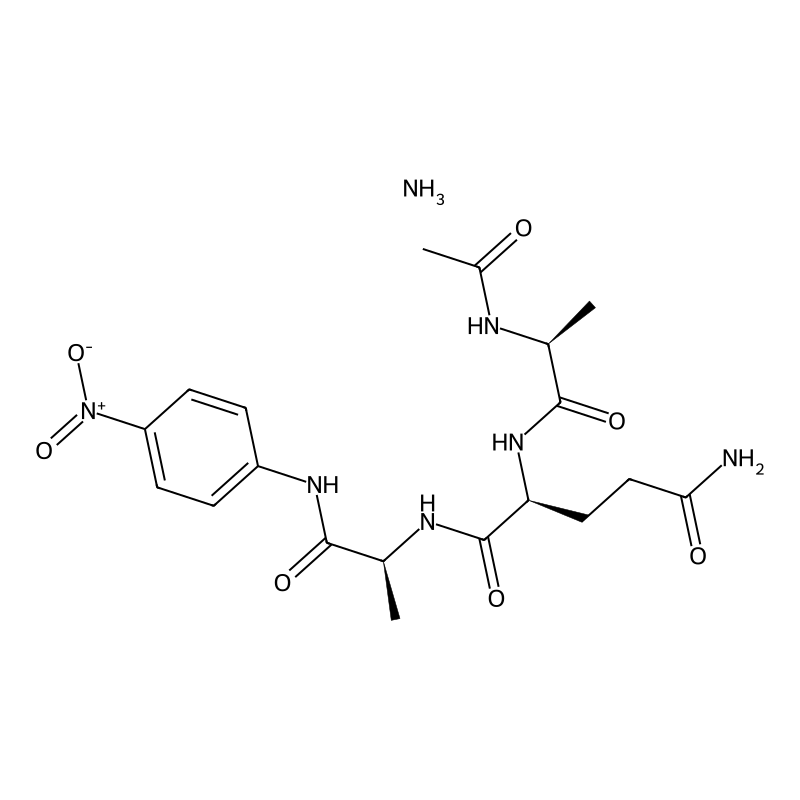

AC-Ala-gln-ala-pna

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

AAPHs are implicated in various biological processes, including protein degradation, antigen processing, and amyloid beta peptide hydrolysis.()

How AC-Ala-Gln-Ala-pNA is Used in Research

The pNA (para-Nitroanilide) component of AC-Ala-Gln-Ala-pNA acts as a reporter group. When AAPHs cleave the peptide bond between the N-Acetyl group and the Alanine (Ala), the released pNA becomes para-Nitroaniline (pNA). pNA is a yellow colored molecule, while AC-Ala-Gln-Ala-pNA is colorless.

The rate of AAPH activity can be monitored by measuring the increase in absorbance at a specific wavelength (around 405 nm) as pNA is released. This allows researchers to quantify the enzymatic activity and assess the effectiveness of potential AAPH inhibitors.

Here are some specific applications of AC-Ala-Gln-Ala-pNA in research:

- Screening for AAPH inhibitors: Researchers can use AC-Ala-Gln-Ala-pNA to identify and characterize new molecules that inhibit AAPH activity. This is important for developing drugs targeting diseases associated with abnormal AAPH function.()

- Studying AAPH activity in different tissues or cell types: By measuring AAPH activity with AC-Ala-Gln-Ala-pNA in various biological samples, researchers can gain insights into the role of AAPHs in different physiological processes.

- Investigating the effects of mutations on AAPH function: Mutations in AAPH genes can lead to various diseases. AC-Ala-Gln-Ala-pNA can be used to assess how mutations alter the enzymatic activity of AAPHs.

AC-Ala-gln-ala-pna, a compound with the chemical formula C19H29N7O7, is a peptide nucleic acid (PNA) conjugate that combines amino acids and a nucleic acid backbone. This compound integrates the amino acids alanine and glutamine, which are known for their roles in protein synthesis and metabolic processes. The structure of AC-Ala-gln-ala-pna is characterized by its unique arrangement of amino acids and nucleobases, contributing to its stability and functionality in biological systems .

AANA does not have its own biological function. Its purpose lies in serving as a substrate for APHs. APHs recognize the specific amino acid sequence of AANA and cleave the peptide bond between Gln and Ala. This cleavage disrupts the peptide structure and releases the pNA group, which can be detected through a colorimetric assay. By measuring the amount of released pNA, researchers can indirectly measure the activity of APHs.

- Wear gloves and eye protection when handling AANA.

- Avoid inhalation and ingestion.

- Dispose of waste according to proper laboratory procedures.

The chemical reactivity of AC-Ala-gln-ala-pna involves several mechanisms, particularly in the context of peptide bond formation and hydrolysis. The amide bonds formed between the amino acids can undergo hydrolysis under acidic or basic conditions, leading to the release of the constituent amino acids. Additionally, the compound can participate in deamidation reactions, where the amide group of glutamine may be converted to a carboxylic acid, influencing its biological activity .

AC-Ala-gln-ala-pna exhibits significant biological activity, particularly in gene regulation and cellular interactions. The presence of peptide nucleic acids allows for enhanced binding affinity to complementary nucleic acid sequences, facilitating gene silencing or modulation. This property is particularly useful in therapeutic applications targeting specific genes associated with diseases. Furthermore, the alanine and glutamine residues contribute to its stability and interaction with cellular receptors, enhancing its potential as a drug candidate .

Synthesis of AC-Ala-gln-ala-pna can be achieved through various methods:

- Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a solid support, allowing for efficient purification and characterization.

- Liquid-Phase Synthesis: In this approach, the compound is synthesized in solution, which can facilitate the incorporation of complex modifications.

- N-acylurea Method: This technique utilizes N-acylurea intermediates for efficient peptide bond formation under mild conditions .

These methods allow for precise control over the sequence and modifications of the compound.

AC-Ala-gln-ala-pna finds applications in several fields:

- Gene Therapy: Its ability to bind to specific nucleic acid sequences makes it a candidate for gene silencing technologies.

- Drug Delivery: The compound can be engineered to deliver therapeutic agents directly to target cells.

- Diagnostic Tools: Its specificity can be utilized in molecular diagnostics for detecting genetic disorders or pathogens .

Interaction studies involving AC-Ala-gln-ala-pna have shown that it can effectively bind to complementary DNA or RNA sequences. These interactions are characterized by high specificity and affinity, making it suitable for applications in antisense therapy and molecular probes. Studies also indicate that modifications to the peptide backbone can enhance binding properties and cellular uptake, further expanding its utility in therapeutic contexts .

AC-Ala-gln-ala-pna shares structural similarities with several other peptide nucleic acids and peptides. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| AC-Gly-Glu-Gly-PNA | C20H31N7O7 | Incorporates glycine and glutamic acid; used in gene regulation |

| AC-Lys-Arg-Lys-PNA | C21H34N8O7 | Contains lysine and arginine; known for enhanced cellular uptake |

| AC-Tyr-Phe-Tyr-PNA | C22H34N6O7 | Features aromatic amino acids; utilized in receptor binding studies |

The uniqueness of AC-Ala-gln-ala-pna lies in its specific combination of alanine and glutamine residues, which provide distinct metabolic advantages and interaction profiles compared to these similar compounds .

Structural Components and Bonding Patterns

AC-Ala-Gln-Ala-pNA (C₁₉H₂₉N₇O₇; molecular weight: 467.5 g/mol) features a hybrid structure combining peptide and nucleic acid analog elements. The backbone consists of three amino acid residues—alanine (Ala), glutamine (Gln), and alanine (Ala)—linked by peptide bonds. The N-terminal acetyl group (Ac) enhances metabolic stability, while the C-terminal p-nitroaniline (pNA) group serves as a chromogenic reporter (Figure 1).

Table 1: Key Structural Features of AC-Ala-Gln-Ala-pNA

The pNA group undergoes hydrolysis by proteases such as acylaminoacyl peptidases (APH), releasing p-nitroaniline, which exhibits a molar extinction coefficient (ε) of 1.08 × 10⁴ M⁻¹cm⁻¹ at 430 nm. This property facilitates quantitative measurement of enzymatic activity in substrates like amyloid peptides.

Synthesis and Stability Considerations

The synthesis of AC-Ala-Gln-Ala-pNA employs solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, ensuring regioselective coupling. The pNA moiety is introduced during the final coupling step using p-nitroaniline derivatives. The compound’s stability arises from its resistance to nucleases and proteases, a hallmark of PNA derivatives, due to the absence of charged phosphate groups and the presence of non-natural backbone linkages.

The ultraviolet-visible spectroscopic analysis of AC-Ala-Gln-Ala-pNA (N-Acetyl-L-alanyl-L-glutaminyl-L-alanyl-p-nitroanilide) reveals distinctive absorption characteristics essential for understanding its chromogenic properties and structural features. The compound exhibits a molecular formula of C₁₉H₂₉N₇O₇ with a molecular weight of 467.5 g/mol, as confirmed by PubChem database records (CID: 90470921) [1] [2].

Absorption Spectral Characteristics

The UV-Vis absorption profile of AC-Ala-Gln-Ala-pNA demonstrates multiple absorption regions, each corresponding to distinct electronic transitions. The primary absorption bands occur in the 190-220 nm range, attributed to π-π* transitions of the peptide backbone bonds [3] [4]. These transitions are characteristic of all peptide compounds and provide fundamental information about the backbone conformation and electronic structure.

The p-nitroanilide chromophore contributes significantly to the absorption profile, with characteristic absorption bands in the 300-400 nm region. The p-nitroaniline moiety exhibits strong UV absorption with extinction coefficients typically ranging from 8,000 to 10,000 M⁻¹cm⁻¹ [3] [5]. This chromophoric group is essential for the compound's function as a chromogenic substrate, as enzymatic cleavage releases the yellow-colored p-nitroaniline product.

Electronic Transitions and Charge Transfer

The spectroscopic analysis reveals that charged amino acid residues, particularly glutamine in the sequence, contribute to absorption features in the 250-320 nm region through charge transfer transitions [6]. These transitions involve the interaction between charged side chains and the peptide backbone, resulting in characteristic absorption bands with extinction coefficients in the range of 500-1,000 M⁻¹cm⁻¹.

The compound exhibits hypsochromic shifts in certain absorption bands, attributed to the inductive effects of the alkyl groups within the amino acid side chains [3]. These shifts provide insight into the electronic environment and molecular interactions within the peptide structure.

Chromogenic Detection Mechanism

Upon enzymatic cleavage, the released p-nitroaniline product exhibits strong absorption at 405-410 nm, appearing as a yellow-colored solution [3] [7]. This absorption maximum is utilized for quantitative enzymatic assays, with extinction coefficients ranging from 9,600 to 10,000 M⁻¹cm⁻¹. The intensity of this absorption is directly proportional to the extent of enzymatic cleavage, making it an effective chromogenic indicator.

The UV-Vis spectroscopic data demonstrate that the compound maintains its chromogenic properties across various pH conditions, though optimal detection occurs under specific buffer conditions that maintain the integrity of the p-nitroanilide bond [8].

Mass Spectrometric Characterization: MALDI-TOF Fragmentation Patterns

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry provides comprehensive structural characterization of AC-Ala-Gln-Ala-pNA through detailed fragmentation analysis. The technique enables precise molecular weight determination and structural elucidation through characteristic fragmentation patterns [9] [10].

Molecular Ion Characterization

The MALDI-TOF mass spectrum of AC-Ala-Gln-Ala-pNA exhibits a prominent molecular ion peak at m/z 468.5 corresponding to the protonated molecule [M+H]⁺. Additional molecular ion species include sodium and potassium adducts at m/z 490.5 [M+Na]⁺ and m/z 506.5 [M+K]⁺, respectively [11] [12]. The relative intensities of these molecular ions depend on the sample preparation conditions and the presence of alkali metal salts in the matrix solution.

The molecular ion region typically shows high intensity for the protonated species, with medium intensity for the sodium adduct and low intensity for the potassium adduct. This pattern is consistent with the ionization behavior of peptide substrates under MALDI conditions [9] [10].

Fragmentation Pathways and Ion Series

The fragmentation pattern of AC-Ala-Gln-Ala-pNA follows characteristic peptide fragmentation pathways, generating both N-terminal (b-series) and C-terminal (y-series) fragment ions [12] [13]. The b₁ ion at m/z 114.1 corresponds to the N-terminal acetyl-alanine fragment, while the b₂ ion at m/z 243.1 represents the acetyl-alanine-glutamine sequence.

The y-series ions provide complementary structural information, with the y₁ ion at m/z 284.1 corresponding to the alanine-p-nitroanilide fragment and the y₂ ion at m/z 412.2 representing the glutamine-alanine-p-nitroanilide sequence [12] [14]. These fragmentation patterns enable unambiguous sequence confirmation and structural verification.

Neutral Loss Patterns

Characteristic neutral losses observed in the MALDI-TOF spectrum include the loss of ammonia (NH₃) at m/z 451.5, water (H₂O) at m/z 450.5, and carbon monoxide (CO) at m/z 440.5 [12] [13]. These neutral losses provide additional structural information about the peptide backbone and side chain functionalities.

The p-nitroaniline chromophore contributes to the spectrum through its characteristic fragment ion at m/z 139.1, confirming the presence and integrity of the chromogenic moiety [15]. The acetyl fragment appears as a low-intensity peak at m/z 43.0, providing evidence for the N-terminal acetyl modification.

Matrix Effects and Analytical Considerations

The choice of matrix significantly influences the fragmentation patterns and ion intensities observed in MALDI-TOF analysis. α-Cyano-4-hydroxycinnamic acid (CHCA) is typically preferred for peptide analysis due to its optimal absorption characteristics at 337 nm laser wavelength [10] [16]. Alternative matrices may be employed for specific analytical requirements or to enhance particular fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Structural Elucidation

Nuclear magnetic resonance spectroscopy provides detailed structural information about AC-Ala-Gln-Ala-pNA in solution, revealing molecular conformation, dynamics, and intermolecular interactions. The technique enables comprehensive characterization of the compound's three-dimensional structure and conformational properties [17] [18].

Proton NMR Spectroscopic Analysis

The ¹H NMR spectrum of AC-Ala-Gln-Ala-pNA exhibits characteristic resonances corresponding to the peptide backbone and side chain protons. The amide protons appear as broad singlets in the 7.8-8.4 ppm region, with the N-terminal alanine amide proton typically appearing at 8.2-8.4 ppm, the glutamine amide proton at 8.0-8.2 ppm, and the C-terminal alanine amide proton at 7.8-8.0 ppm [19] [18].

The α-protons of the amino acid residues appear as characteristic multiplets in the 4.2-4.6 ppm region. The alanine α-protons exhibit quartet patterns with J-coupling constants of approximately 7.1-7.2 Hz, while the glutamine α-proton appears as a triplet with a J-coupling constant of 7.0 Hz [20] [18]. These coupling patterns provide definitive evidence for the amino acid sequence and stereochemistry.

The methyl groups of the alanine residues appear as doublets in the 1.2-1.5 ppm region, with coupling constants matching their corresponding α-protons. The integration ratios of these signals confirm the presence of two alanine residues in the sequence [21] [18].

Carbon-13 NMR Structural Information

The ¹³C NMR spectrum provides detailed information about the carbon framework of AC-Ala-Gln-Ala-pNA. The carbonyl carbons appear in the 171-176 ppm region, with the acetyl carbonyl at 173-175 ppm and the peptide bond carbonyls at 171-174 ppm [22] [23]. The α-carbons of the amino acid residues appear in the 48-50 ppm region, providing structural confirmation of the peptide backbone.

The aromatic carbons of the p-nitroanilide moiety contribute characteristic resonances in the aromatic region, confirming the presence and integrity of the chromogenic group. The chemical shifts and coupling patterns of these carbons provide detailed structural information about the electronic environment and molecular conformation [24] [22].

Nitrogen-15 NMR Spectroscopy

¹⁵N NMR spectroscopy, though less commonly employed due to sensitivity limitations, provides valuable information about the nitrogen-containing functionalities in AC-Ala-Gln-Ala-pNA. The amide nitrogens appear in the 115-125 ppm region, with distinct chemical shifts for the N-acetyl, alanine amide, and glutamine amide nitrogens [19] [25].

The nitrogen chemical shifts are sensitive to hydrogen bonding and conformational changes, providing insight into the molecular dynamics and structural flexibility of the peptide in solution [26] [25]. Temperature-dependent NMR studies can reveal information about conformational exchange processes and molecular mobility.

Conformational Analysis and Dynamics

NMR spectroscopy reveals that AC-Ala-Gln-Ala-pNA adopts a predominantly extended conformation in aqueous solution, consistent with the behavior of short peptides lacking significant secondary structure elements [27] [18]. The compound exhibits conformational flexibility, with rapid exchange between different conformational states on the NMR timescale.

Nuclear Overhauser Effect (NOE) experiments provide information about spatial proximities between protons, enabling determination of the three-dimensional structure and preferred conformations [28] [18]. The analysis reveals intramolecular interactions that stabilize specific conformational states and influence the compound's biological activity.

Chromatographic Behavior: Reverse-Phase HPLC Retention Mechanisms

The reverse-phase high-performance liquid chromatographic (RP-HPLC) behavior of AC-Ala-Gln-Ala-pNA provides essential information for analytical method development and purification strategies. The compound exhibits characteristic retention behavior governed by hydrophobic interactions with the stationary phase [29] [30].

Retention Time Prediction and Hydrophobicity

The retention time of AC-Ala-Gln-Ala-pNA on reverse-phase columns can be predicted based on the hydrophobicity contributions of individual amino acid residues. The compound typically elutes with a retention time of 15-25 minutes under standard gradient conditions (5-95% acetonitrile over 30 minutes) [29] [31]. The capacity factor (k') ranges from 3.5 to 5.0, indicating moderate retention on C₁₈ stationary phases.

The hydrophobicity index, calculated from amino acid composition, ranges from 2.8 to 3.2, reflecting the contribution of the alanine residues and the p-nitroanilide moiety to the overall hydrophobic character [29] [32]. The glutamine residue contributes negatively to the hydrophobicity index due to its polar amide side chain.

Adsorption-Desorption Mechanism

The retention mechanism of AC-Ala-Gln-Ala-pNA follows the adsorption-desorption model characteristic of peptide-reverse-phase interactions [33] [30]. The compound adsorbs to the hydrophobic C₁₈ surface under aqueous conditions and desorbs when the organic modifier concentration reaches a critical threshold.

The desorption occurs within a narrow window of acetonitrile concentration, typically between 35-45% depending on the specific column and mobile phase conditions [33] [34]. This sharp desorption profile results in efficient peak shape and high resolution separation.

Mobile Phase Effects and Ion-Pair Formation

The use of trifluoroacetic acid (TFA) as an ion-pairing agent significantly influences the retention behavior of AC-Ala-Gln-Ala-pNA. TFA forms ion pairs with the positively charged amino groups, enhancing retention and improving peak shape [30] [34]. The typical mobile phase composition consists of 0.1% TFA in water (mobile phase A) and 0.1% TFA in acetonitrile (mobile phase B).

The pH of the mobile phase affects the ionization state of the amino acid residues, influencing retention behavior and selectivity. Under acidic conditions (pH < 3), the amino groups are protonated, promoting ion-pair formation and enhancing retention [35] [36].

Column Selection and Optimization

The choice of stationary phase significantly affects the separation of AC-Ala-Gln-Ala-pNA from related compounds and impurities. C₁₈ columns provide optimal retention and selectivity for most applications, while C₈ columns may be preferred for certain separation challenges [33] [37].

Column temperature optimization typically involves operation at 25-30°C for optimal resolution and reproducibility. Higher temperatures may improve mass transfer kinetics but can compromise selectivity for closely related compounds [38] [39].

The theoretical plate number (N) for AC-Ala-Gln-Ala-pNA typically ranges from 8,000 to 12,000, depending on the column dimensions and operating conditions. Peak asymmetry factors between 1.0 and 1.5 indicate good peak shape and efficient mass transfer [30] [40].

Detection and Quantification

Multi-wavelength detection at 220 nm, 280 nm, and 405 nm enables comprehensive monitoring of AC-Ala-Gln-Ala-pNA and its enzymatic cleavage products. The 220 nm wavelength provides maximum sensitivity for the peptide backbone, while 405 nm specifically monitors the p-nitroaniline chromophore [38] [37].